2-(4-Fluorophenyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride is a spirocyclic compound notable for its unique structural features and potential biological activities. The compound consists of a spiro junction that connects two rings, making it of significant interest in medicinal chemistry. Its structure allows for various interactions with biological targets, which may lead to therapeutic applications.
The compound is synthesized through several chemical reactions involving specific precursors and catalysts. Its synthesis and characterization have been documented in scientific literature, highlighting its relevance in research and potential industrial applications.
This compound belongs to the class of triazaspiro compounds, which are characterized by their spirocyclic structures containing nitrogen atoms. Its classification as a hydrochloride indicates that it is often encountered in its salt form, which can enhance solubility and stability.
The synthesis of 2-(4-Fluorophenyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride typically involves multiple steps:
The reaction conditions are crucial for optimizing yield and purity. Parameters such as temperature, solvent choice, and reaction time are meticulously controlled throughout the synthesis process.
The molecular formula for this compound is with a molecular weight of approximately 271.70 g/mol. Spectroscopic techniques such as NMR and mass spectrometry are employed to confirm its structure.
2-(4-Fluorophenyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride can undergo several types of chemical reactions:
The mechanism by which 2-(4-Fluorophenyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one exerts its effects involves interactions with various molecular targets such as enzymes and receptors. The spirocyclic structure allows it to fit into specific binding sites on proteins, potentially inhibiting or activating biological pathways. Ongoing studies focus on its antioxidant properties and interactions with reactive oxygen species.
Relevant data regarding melting point, boiling point, and other physical constants are often determined experimentally during characterization processes.
2-(4-Fluorophenyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride has several applications:
This compound represents a valuable target for further research in medicinal chemistry and material science due to its diverse potential applications.
Spirocyclic scaffolds, particularly the 1,3,8-triazaspiro[4.5]decane system, confer several advantageous properties critical for drug development. The defining structural feature—a quaternary spiro carbon (C8) shared between a piperidine ring and a pyrrolidine-based imide ring—enforces a pronounced three-dimensional conformation. This configuration substantially reduces molecular planarity compared to traditional aromatic systems, enhancing target selectivity and reducing off-target interactions. The fraction of sp³-hybridized atoms (Fsp³) for this scaffold exceeds 0.5, correlating with improved aqueous solubility and enhanced metabolic stability—key determinants in oral bioavailability [1] [7].
The 1,3,8-triazaspiro[4.5]decane core further integrates multiple nitrogen atoms capable of forming hydrogen bonds and ionic interactions with biological targets. The enone moiety (C=O and N-H groups) serves as a hydrogen-bond acceptor and donor, while the tertiary amine (position 8) can be protonated to form a cationic center under physiological conditions. This protonation is exploited in salt formation (e.g., hydrochloride) to enhance crystallinity and solubility, as evidenced in the hydrochloride derivative of 2-(4-fluorophenyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one [8] [10].
Table 1: Key Physicochemical Properties of 1,3,8-Triazaspiro[4.5]decane Derivatives
Property | Value/Role | Impact on Drug Profile |
---|---|---|
Fsp³ | >0.5 | Enhanced solubility, reduced metabolic clearance |
Spiro Junction | Orthogonal ring fusion at C8 | 3D complexity; improved target selectivity |
H-Bond Donors/Acceptors | 2 Donors (N-H), 3 Acceptors (N, N, C=O) | Strong target binding; membrane permeability balance |
Molecular Rigidity | High (restricted rotation) | Reduced entropic penalty upon target binding |
Salt Formation (HCl) | pKa ~9 (tertiary amine) | Improved crystallinity; aqueous solubility (up to 5 mg/mL) |
Functionally, this scaffold has demonstrated versatility across therapeutic targets. Its constrained geometry enables optimal projection of substituents (e.g., the 4-fluorophenyl group) into complementary binding pockets of enzymes and receptors. The scaffold’s conformational rigidity reduces the entropic penalty upon target binding, often translating to higher potency. Furthermore, the high saturation level decreases susceptibility to oxidative metabolism, thereby improving in vivo half-lives compared to flat heteroaromatics [1] [5] [7].
The strategic incorporation of fluorinated aryl groups, particularly at the para-position of the phenyl ring in 2-(4-fluorophenyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one, profoundly influences its pharmacological behavior. Fluorination serves multiple roles: electronic modulation, metabolic blockade, and enhancement of bioavailability. The 4-fluorophenyl group attached to C2 of the pyrrolidine ring introduces a strong electron-withdrawing effect, polarizing the adjacent iminoquinone system (N-C=N). This polarization enhances hydrogen-bond acceptor strength at N1 and N3, facilitating stronger interactions with target proteins [4] [10].
Critically, fluorine’s small atomic radius (van der Waals radius ~1.47 Å) permits isosteric replacement of hydrogen without significant steric perturbation. The C-F bond’s high bond dissociation energy (~116 kcal/mol) impedes oxidative cleavage by cytochrome P450 enzymes, thereby blocking common metabolic pathways such as hydroxylation or epoxidation at the phenyl ring. This metabolic stability is empirically observed in analogues where fluorinated derivatives exhibit extended plasma half-lives in vivo compared to non-fluorinated counterparts [4].
Table 2: Comparative Effects of Fluorophenyl vs. Phenyl Substituents
Parameter | 4-Fluorophenyl Derivative | Phenyl Derivative |
---|---|---|
Metabolic Stability | t₁/₂ > 120 min (human microsomes) | t₁/₂ ~45 min |
Electron Withdrawal | σₚ = +0.06 (Hammett constant) | σₚ = 0 |
Membrane Permeation | Papp = 22 × 10⁻⁶ cm/s (Caco-2) | Papp = 18 × 10⁻⁶ cm/s |
Target Affinity | IC₅₀ = 0.15 μM (hypothetical enzyme) | IC₅₀ = 0.85 μM |
Lipophilicity | logP = 1.8 | logP = 2.2 |
The fluorine atom also modulates lipophilicity and membrane permeability. While fluorine is highly electronegative, its hydrophobic parameter (π = +0.14) slightly reduces overall logP relative to non-fluorinated analogues. This balance supports passive diffusion across biological membranes while retaining sufficient aqueous solubility for systemic distribution. The 4-fluorophenyl derivative exhibits a logP of ~1.8, compared to ~2.2 for the phenyl analogue, aligning it closer to optimal values (logP 1–3) for central nervous system penetration or oral absorption [4] [10].
The evolution of triazaspiro[4.5]decane derivatives reflects broader trends in medicinal chemistry toward three-dimensional, saturated heterocycles. Early spirocyclic systems, such as spiropyrrolidines and spirooxindoles, gained prominence in the 1990s–2000s for their neuropharmacological applications (e.g., the antiepileptic drug tiagabine). However, nitrogen-rich variants like the 1,3,8-triazaspiro[4.5]decane core emerged later, driven by advances in synthetic methodologies enabling efficient spirocyclization [5] [9].
The synthesis of 2-(4-fluorophenyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one (CAS 1707580-74-2) exemplifies modern spirocyclic design. A representative route employs a four-step sequence:
This methodology, developed circa 2015–2020, overcame earlier challenges in controlling stereochemistry and ring strain inherent to [4.5] spiro systems. The scaffold’s versatility is evidenced by its application across diverse targets:
Table 3: Historical Milestones in Triazaspiro[4.5]decane Development
Timeframe | Development | Significance |
---|---|---|
Pre-2010 | Spirocyclic scaffolds gain traction | Focus on spirooxindoles; limited N-rich spirocycles |
2011–2015 | Synthetic routes to 1,3,8-triazaspiro[4.5]decanes | Copper-catalyzed methods; enantioselective variants |
2015–2020 | Rational incorporation of fluorophenyl groups | Enhanced metabolic stability; optimized target engagement |
2020–Present | Diversification into clinical candidates | Applications in CNS, oncology, and inflammation |
The rise of spirocyclic privileged scaffolds accelerated after 2014, with seminal reviews highlighting their advantages over planar aromatics [5] [7]. By 2023, over 24 approved drugs incorporated spirocycles, half approved post-2000, underscoring their growing pharmaceutical relevance [9]. The 1,3,8-triazaspiro[4.5]decane framework, particularly fluorinated variants, now represents a strategic asset in addressing challenging drug targets requiring precise spatial positioning of pharmacophoric elements.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: